A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₄O₂ | [3][4] |
| Molecular Weight | 224.15 g/mol | [3][4] |
| CAS Number | 83282-91-1 | [3] |
| Appearance | Solid | [3][4] |
| Melting Point | 107 °C | [3] |
| Boiling Point | 45-50 °C | [3] |
| Purity | 97% | [3][5] |
Synthesis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
Two primary synthetic routes for the preparation of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol have been reported in the patent literature. The first route initiates from 2,3,5,6-tetrafluorobenzyl alcohol, while the second utilizes 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene as the starting material.
Route 1: Synthesis from 2,3,5,6-tetrafluorobenzyl alcohol
This synthetic pathway involves a three-step process commencing with the halogenation of 2,3,5,6-tetrafluorobenzyl alcohol, followed by methoxylation and subsequent formylation to yield the final product.
Caption: Synthetic pathway for 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol starting from 2,3,5,6-tetrafluorobenzyl alcohol.
Step 1: Synthesis of 3-Chloromethyl-1,2,4,5-tetrafluorobenzene
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To a solution of 2,3,5,6-tetrafluorobenzyl alcohol (1 equivalent) in a suitable solvent (e.g., toluene), add a hydrogen halide such as concentrated hydrochloric acid (1-10 equivalents).
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Heat the reaction mixture to a temperature between 40-120°C.
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Maintain the reaction for 2-20 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).
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Upon completion, cool the reaction mixture to room temperature.
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Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain 3-chloromethyl-1,2,4,5-tetrafluorobenzene.
Step 2: Synthesis of 3-Methoxymethyl-1,2,4,5-tetrafluorobenzene
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Dissolve 3-chloromethyl-1,2,4,5-tetrafluorobenzene (1 equivalent) in methanol.
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Add an inorganic alkali (e.g., sodium hydroxide or potassium carbonate).
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Stir the reaction mixture at a temperature between 0-65°C for 1-20 hours.
-
Monitor the reaction for the disappearance of the starting material.
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After the reaction is complete, remove the methanol under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., diethyl ether).
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Separate the organic layer, dry, and concentrate to yield 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.
Step 3: Synthesis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
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Dissolve 3-methoxymethyl-1,2,4,5-tetrafluorobenzene (1 equivalent) in an inert solvent (e.g., anhydrous THF or diethyl ether) and cool the solution to a temperature between -78°C and 0°C.
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Slowly add an organolithium reagent (e.g., n-butyllithium) dropwise, maintaining the low temperature.
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Stir the mixture for 0.5-5 hours.
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Bubble dry formaldehyde gas through the reaction mixture for 0.5-5 hours.
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Quench the reaction by the addition of a protic solvent (e.g., water, methanol, or a saturated aqueous solution of ammonium chloride).
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Allow the mixture to warm to room temperature.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
Route 2: Synthesis from 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene
This alternative synthesis involves the reaction of 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene in a mixed acidic solution, followed by hydrolysis and methylation steps.
Caption: Synthetic pathway for 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol starting from 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene.
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Charge a reaction vessel with 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene (1 equivalent), a sulfuric acid water solution, and an organic carboxylic acid (e.g., acetic acid or propionic acid).[1]
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Heat the mixture with stirring.[1]
-
After the initial reaction, perform an ester group hydrolysis on the resulting mixture using an inorganic alkali.[1]
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Subsequently, carry out a methylation reaction of the hydroxyl groups under the action of an inorganic alkali.[1]
-
Following the reaction sequence, separate and purify the desired product, 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. This process also allows for the recycling of unreacted 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene.[1]
Characterization of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
While a complete set of experimental spectra for 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is not available in the current literature, its structure can be predicted based on the known spectral data of analogous compounds, particularly 2,3,5,6-tetrafluorobenzyl alcohol and other substituted benzyl alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
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-CH₂OH (Hydroxymethyl Protons): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated in the region of δ 4.5-5.0 ppm.
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-OCH₃ (Methoxymethyl Protons): A sharp singlet for the three methyl protons is expected around δ 3.3-3.5 ppm.
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-CH₂-O- (Methoxymethyl Methylene Protons): A singlet for the two methylene protons should appear in the range of δ 4.4-4.7 ppm.
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-OH (Hydroxyl Proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
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-CH₂OH: The carbon of the hydroxymethyl group is expected to resonate around δ 55-65 ppm.
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-OCH₃: The methyl carbon should appear in the region of δ 58-62 ppm.
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-CH₂-O-: The methylene carbon of the methoxymethyl group is anticipated around δ 70-75 ppm.
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Aromatic Carbons: The tetrafluorinated benzene ring will show complex signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants. The quaternary carbons (C-1, C-4) and the fluorinated carbons (C-2, C-3, C-5, C-6) will have distinct chemical shifts influenced by the substituents.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, two distinct signals are expected for the two sets of magnetically non-equivalent fluorine atoms (F-2,6 and F-3,5). These signals will likely appear as complex multiplets due to fluorine-fluorine coupling. The chemical shifts are expected in the typical range for aryl fluorides.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the methoxymethyl and hydroxymethyl groups are expected in the 2850-3000 cm⁻¹ region.
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C-O Stretch: Strong C-O stretching bands for the alcohol and ether functionalities will likely be observed in the 1000-1300 cm⁻¹ range.
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C-F Stretch: Strong and characteristic C-F stretching absorptions are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 224, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the hydroxyl group (-OH), the methoxy group (-OCH₃), or the entire methoxymethyl group (-CH₂OCH₃). Fragmentation of the fluorinated aromatic ring is also expected.
Applications
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a crucial building block in the synthesis of modern pyrethroid insecticides.[1] Its primary application is as a key intermediate in the production of metofluthrin, a highly effective and widely used insecticide for controlling mosquitoes and other pests.[2] The unique structural features of this fluorinated alcohol contribute to the high efficacy and specific properties of the final insecticidal products.
References
- 1. Metofluthrin: a potent new synthetic pyrethroid with high vapor activity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol | 83282-91-1 [sigmaaldrich.com]
- 4. 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]
- 5. 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (unlabeled) CP 97% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11213-1.2 [isotope.com]
